(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(piperidin-1-yl)benzaldehyde with thiophene derivatives under alkaline conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- (4-(Thiophen-3-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
- (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Uniqueness
(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is unique due to the presence of both the thiophene and trifluoromethoxyphenyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
(4-thiophen-3-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c18-17(19,20)23-15-3-1-13(2-4-15)16(22)21-8-5-12(6-9-21)14-7-10-24-11-14/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFCMGGBRMLCEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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